molecular formula C19H21NO2 B14148628 2-(4-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide CAS No. 745061-71-6

2-(4-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B14148628
CAS No.: 745061-71-6
M. Wt: 295.4 g/mol
InChI Key: IIMJUJDNBBJMKK-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides It features a methoxyphenyl group and a tetrahydronaphthalenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can be achieved through a multi-step process:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1,2,3,4-tetrahydronaphthalene.

    Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with 1,2,3,4-tetrahydronaphthalene in the presence of a base such as sodium hydroxide to form an intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: 2-(4-hydroxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.

    Reduction: 2-(4-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)ethylamine.

    Substitution: 2-(4-substituted-phenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of analgesics and anti-inflammatory agents.

    Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in pain and inflammation pathways.

    Pathways Involved: It may modulate the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
  • 2-(4-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)ethylamine
  • 2-(4-substituted-phenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Uniqueness

2-(4-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is unique due to the presence of both a methoxyphenyl group and a tetrahydronaphthalenyl group, which confer specific chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

745061-71-6

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C19H21NO2/c1-22-16-11-9-14(10-12-16)13-19(21)20-18-8-4-6-15-5-2-3-7-17(15)18/h2-3,5,7,9-12,18H,4,6,8,13H2,1H3,(H,20,21)

InChI Key

IIMJUJDNBBJMKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2CCCC3=CC=CC=C23

solubility

15.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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